2,4-Bis(trifluoromethyl)cyclohexane-1-carboxylic acid
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Overview
Description
2,4-Bis(trifluoromethyl)cyclohexane-1-carboxylic acid is an organic compound characterized by the presence of two trifluoromethyl groups attached to a cyclohexane ring, along with a carboxylic acid functional group
Scientific Research Applications
2,4-Bis(trifluoromethyl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Safety and Hazards
The safety data sheet for a similar compound, 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation and serious eye damage/eye irritation, and may cause respiratory irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(trifluoromethyl)cyclohexane-1-carboxylic acid typically involves the introduction of trifluoromethyl groups to a cyclohexane precursor. One common method is radical trifluoromethylation, which can be achieved using photoredox catalysis. This method involves the generation of trifluoromethyl radicals under visible light irradiation, which then react with the cyclohexane precursor to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Bis(trifluoromethyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols.
Mechanism of Action
The mechanism by which 2,4-Bis(trifluoromethyl)cyclohexane-1-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This can lead to changes in the activity of enzymes or receptors, influencing various biological processes.
Comparison with Similar Compounds
1-(Trifluoromethyl)cyclohexane-1-carboxylic acid: Similar structure but with only one trifluoromethyl group.
Cyclohexanecarboxylic acid: Lacks the trifluoromethyl groups, resulting in different chemical properties.
Uniqueness: 2,4-Bis(trifluoromethyl)cyclohexane-1-carboxylic acid is unique due to the presence of two trifluoromethyl groups, which significantly alter its chemical and physical properties compared to similar compounds. These groups enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,4-bis(trifluoromethyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F6O2/c10-8(11,12)4-1-2-5(7(16)17)6(3-4)9(13,14)15/h4-6H,1-3H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IASYFCHPKQWENF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CC1C(F)(F)F)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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